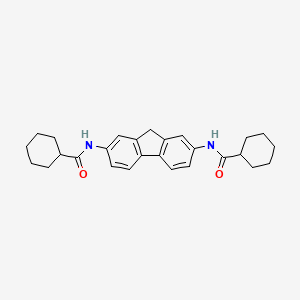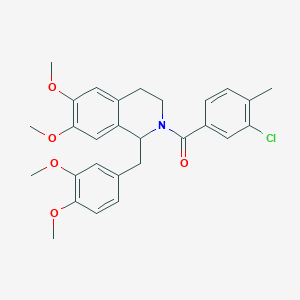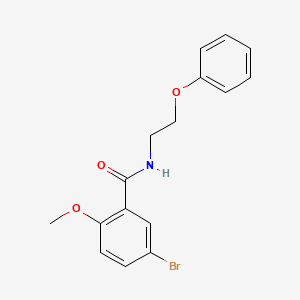
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide
Descripción general
Descripción
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of amides and is commonly used as a building block in the synthesis of various organic molecules. In
Mecanismo De Acción
The mechanism of action of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The compound undergoes a conformational change upon binding to the biomolecule, leading to a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding interaction and to quantify the amount of biomolecule present.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration and duration of exposure can affect the cellular response and should be carefully controlled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is its high selectivity and sensitivity towards biomolecules. This makes it a valuable tool for studying their structure and function. In addition, the compound is easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for the use of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide that exhibit enhanced selectivity and sensitivity towards specific biomolecules. Another area of interest is the application of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in the development of new photodynamic therapy agents for the treatment of cancer and other diseases. Finally, the use of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in combination with other imaging techniques such as microscopy and spectroscopy can provide valuable insights into the structure and function of biomolecules in living cells and tissues.
In conclusion, N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a valuable tool for scientific research due to its high selectivity and sensitivity towards biomolecules. Its non-toxic nature and ease of synthesis make it a valuable tool for studying the structure and function of biomolecules. The future directions for the use of N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide in scientific research are promising, and further research is needed to fully explore its potential applications.
Aplicaciones Científicas De Investigación
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. The compound exhibits high selectivity and sensitivity towards these biomolecules, making it a valuable tool for studying their structure and function. In addition, N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide has been used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-[7-(cyclohexanecarbonylamino)-9H-fluoren-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-26(18-7-3-1-4-8-18)28-22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)29-27(31)19-9-5-2-6-10-19/h11-14,16-19H,1-10,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLCWRJJDKCIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![5-(1-adamantyl)-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B4331473.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4331483.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![2-[(2-chloro-4,5-difluorobenzyl)thio]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B4331494.png)
![ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)

![ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4331509.png)
![ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4331536.png)
![N-(3,4-dichlorophenyl)-N'-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)

![methyl 4-[({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4331584.png)